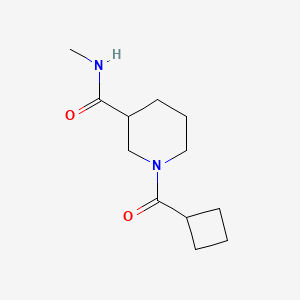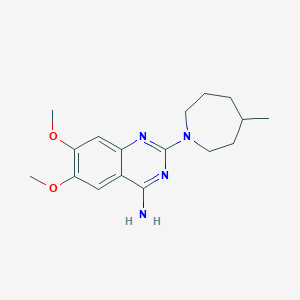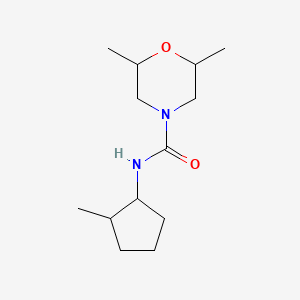
1-(cyclobutanecarbonyl)-N-methylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutanecarbonyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. CX-5461 has been shown to have a variety of potential applications in scientific research, including cancer research and drug discovery.
Mécanisme D'action
The mechanism of action of CX-5461 involves the selective inhibition of RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of rDNA, which is necessary for the production of ribosomes. CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This inhibition leads to a reduction in ribosome production, which selectively targets cancer cells that have abnormalities in their rDNA transcription machinery.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of CX-5461 is its ability to selectively target cancer cells that have abnormalities in their rDNA transcription machinery. This selectivity makes CX-5461 a potential candidate for the development of cancer therapies that target specific cancer cells while leaving healthy cells unharmed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CX-5461 in lab experiments is its selectivity for cancer cells that have abnormalities in their rDNA transcription machinery. This selectivity makes CX-5461 a potential candidate for the development of cancer therapies that target specific cancer cells while leaving healthy cells unharmed. One limitation of using CX-5461 in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce.
Orientations Futures
There are several potential future directions for research involving CX-5461. One area of research is the development of cancer therapies that target specific cancer cells using CX-5461. Another area of research is the development of new compounds that are similar to CX-5461 but have improved selectivity and potency. Finally, research could focus on the use of CX-5461 in drug discovery for the development of new drugs that target RNA polymerase I transcription.
Méthodes De Synthèse
The synthesis of CX-5461 is a complex process that involves several steps. The first step involves the reaction of N-methylpiperidine-3-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. This reaction produces the intermediate cyclobutanecarbonyl-N-methylpiperidine-3-carboxylic acid, which is then treated with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with a primary amine, such as methylamine, to produce CX-5461.
Applications De Recherche Scientifique
CX-5461 has been shown to have a variety of potential applications in scientific research. One area of research where CX-5461 has shown promise is in cancer research. CX-5461 has been shown to selectively target cancer cells that have abnormalities in their ribosomal DNA (rDNA) transcription machinery. This selectivity makes CX-5461 a potential candidate for the development of cancer therapies that target specific cancer cells while leaving healthy cells unharmed.
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-13-11(15)10-6-3-7-14(8-10)12(16)9-4-2-5-9/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVGFSBCVQPBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)

![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)




![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)



